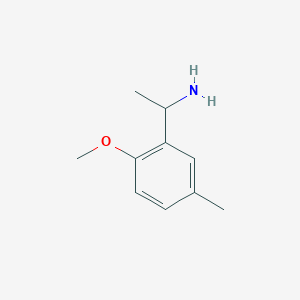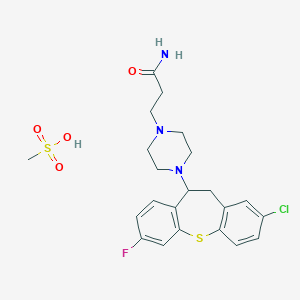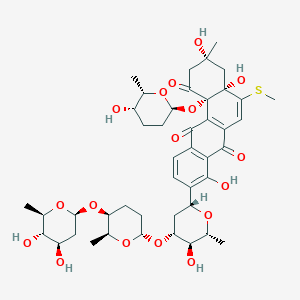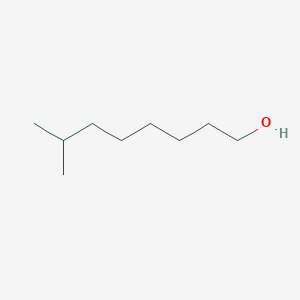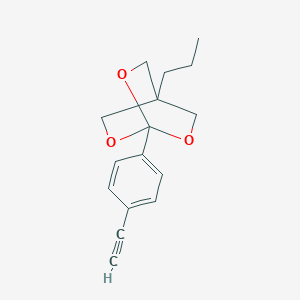
1-(4-乙炔基苯基)-4-丙基-2,6,7-三氧杂双环(2.2.2)辛烷
描述
Synthesis Analysis
The synthesis of "1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane" involves the protection of the terminal alkyne function with a trimethylsilyl group, allowing for the selective catalytic reduction of the olefin moiety with tritium gas. This process yields a labeled product with high specific activity, useful as an improved radioligand for GABAA receptors in insects and mammals. This synthesis approach highlights the compound's significance in receptor labeling and its potential applications in neurobiology and toxicology studies (Palmer & Casida, 1991).
Molecular Structure Analysis
The molecular structure of "1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane" and related compounds has been extensively studied, particularly in relation to their insecticidal properties and interactions with the GABAA receptor. These studies contribute to our understanding of how structural modifications influence biological activity and receptor affinity, providing a foundation for the development of more effective insecticides and neuroactive compounds (Casida et al., 1976).
Chemical Reactions and Properties
The chemical reactivity of "1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane" includes its interaction with GABAA receptors, where it acts as a potent insecticide and radioligand. The compound's selective proinsecticide characteristics and its role in metabolic activation studies demonstrate its chemical versatility and its importance in understanding insecticide action mechanisms at the molecular level (Palmer et al., 1990).
Physical Properties Analysis
Physical properties such as solubility, melting point, and boiling point play a crucial role in the application and handling of "1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane." These properties are essential for determining the compound's stability, storage conditions, and suitability for various experimental setups.
Chemical Properties Analysis
The compound exhibits unique chemical properties, including high specificity and affinity for GABAA receptors, making it an invaluable tool for neurobiological research. Its insecticidal activity, based on its action at GABA-gated chloride channels, provides insight into potential applications in pest control and the development of new insecticides with targeted mechanisms of action (Casida et al., 1988).
科学研究应用
杀虫剂应用:
- 已发现它是一种选择性的前杀虫剂,对家蝇具有有效的杀虫作用 (Palmer et al., 1990)。
- 该组化合物对各种害虫表现出很高的杀虫活性,包括家蝇、德国小蠊和蚜虫 (Weston et al., 1995)。
聚合物科学与合成:
- 2,6,7-三氧杂双环[2.2.2]辛烷基团可用作合成过程中的掩蔽羧基官能团 (Atkins et al., 1980)。
- 该化学结构中带有苯基基团的单体在聚合时会膨胀,表明在聚合诱导热塑性塑料中具有潜在用途 (Saigo et al., 1983)。
- 它是一种很有前途的可聚合丙烯酸和双环邻位酯单体 (Herweh, 1989)。
神经科学研究:
- 本类别中的某些化合物在昆虫 GABA 门控氯离子通道上表现出高活性和效力,该通道是神经活性杀虫剂的重要靶点 (Smith et al., 1993)。
- 选择性催化氚还原已用于合成一种改进的昆虫和哺乳动物 GABA 门控氯离子通道放射性配体 (Palmer & Casida, 1991)。
化学合成与改性:
- 研究表明了制备该化合物的各种衍生物和异构体的的方法,扩大了其在不同领域的潜在应用 (Rose et al., 2003)。
作用机制
Target of Action
EBOB, also known as 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane or VGI6L0G4CG, primarily targets the γ-aminobutyric acid (GABA)-gated chloride channels (GABARs) of insects and mammals . These GABARs are membrane-bound proteins that belong to the Cys-loop superfamily of ligand-gated ion channels . They mediate fast-acting inhibitory neurotransmission in the nervous systems of mammals and insects .
Mode of Action
EBOB acts as a noncompetitive antagonist of GABARs . The blocking actions of EBOB are enhanced by repeated co-application with the agonists and by prolonged pre-application of EBOB prior to co-application with GABA and glutamate . This indicates resting-state actions of the blockers . EBOB interacts with threonine 281 and alanine 277 in the GABARs, with threonine 281 playing a more critical role in interacting with EBOB than alanine 277 .
Biochemical Pathways
The primary biochemical pathway affected by EBOB is the GABAergic neurotransmission pathway. By blocking the GABA-gated chloride channels, EBOB inhibits the influx of chloride ions into the cell, which typically results in the hyperpolarization of the postsynaptic cell and thereby suppresses depolarization induced by excitatory neurotransmitters .
Pharmacokinetics
It is known that adme properties such as absorption, clearance, and volume of distribution are strongly influenced by physicochemical parameters . Therefore, the ADME properties of EBOB would likely depend on its specific physicochemical properties.
Result of Action
The primary molecular effect of EBOB’s action is the blocking of GABA- and glutamate-gated responses . This results in the inhibition of the influx of chloride ions into the cell, leading to the suppression of depolarization induced by excitatory neurotransmitters . On a cellular level, this results in the hyperpolarization of the postsynaptic cell .
属性
IUPAC Name |
1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-3-9-15-10-17-16(18-11-15,19-12-15)14-7-5-13(4-2)6-8-14/h2,5-8H,3,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUCNMPQEAYQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC12COC(OC1)(OC2)C3=CC=C(C=C3)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148635 | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108614-26-2 | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=108614-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108614262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-ethynylphenyl)-4-propyl-2,6,7-trioxabicyclo[2.2.2]octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-ETHYNYLPHENYL)-4-PROPYL-2,6,7-TRIOXABICYCLO(2.2.2)OCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VGI6L0G4CG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R,8aR)-3-methyl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B11249.png)



![2(3H)-Benzothiazolethione, 3-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-](/img/structure/B11261.png)
![Imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B11262.png)
